alpha-Fenchol

Vue d'ensemble

Description

Alpha-Fenchol, also known as α-Fenchol, is a natural compound found in plants and fungi, and is a member of the monoterpene family. It is an aromatic compound with a strong, sweet, woody scent, and is used in the production of perfumes, cosmetics, and flavorings. This compound has also been found to have a wide range of medicinal properties, including anti-inflammatory, anti-bacterial, and anti-fungal effects.

Applications De Recherche Scientifique

Spectroscopie et chimie quantique

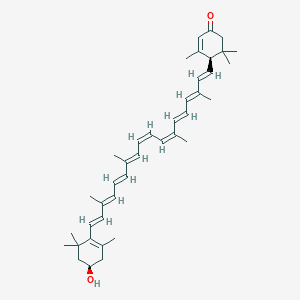

Alpha-Fenchol: a été étudié en utilisant la spectroscopie micro-ondes à jet rotationnel et la spectroscopie FTIR et Raman à jet vibrationnel. Ces études ont révélé des spectres complexes d'étirements OH et OD, qui s'expliquent par la délocalisation de l'atome d'hydrogène hydroxylique par effet tunnel quantique {svg_1}. Cette recherche est importante pour comprendre le comportement des biomolécules asymétriques et a des implications pour le développement de nouveaux matériaux et médicaments.

Médecine

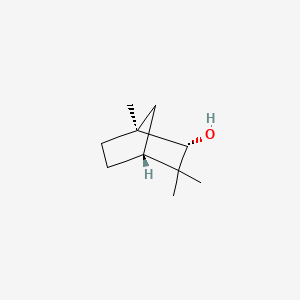

Dans le domaine médical, This compound a montré un potentiel dans diverses applications thérapeutiques. Il a été rapporté qu'il possédait des propriétés antimicrobiennes, insecticides, anti-inflammatoires, anticancéreuses, cicatrisantes, analgésiques et de réponse neuronale {svg_2}. Ces résultats pourraient conduire au développement de nouveaux traitements et médicaments, en particulier dans les domaines de la gestion de la douleur et de la thérapie anticancéreuse.

Agriculture

This compound: est un composant des huiles essentielles qui ont été utilisées en agriculture pour leurs propriétés insecticides. Il se trouve dans le basilic et représente un pourcentage significatif des huiles volatiles de certaines espèces végétales {svg_3}. Son rôle dans la lutte antiparasitaire et la protection des plantes est un domaine de recherche en cours, avec des applications potentielles dans les pratiques agricoles durables.

Industrie alimentaire

Dans l'industrie alimentaire, This compound est utilisé pour ses propriétés aromatiques. Il est utilisé comme agent aromatisant, contribuant aux arômes et aux saveurs caractéristiques de divers produits alimentaires {svg_4} {svg_5}. Le rôle du composé dans l'amélioration de l'expérience sensorielle des aliments est bien reconnu, et il continue d'être un ingrédient précieux dans les additifs alimentaires.

Parfumerie

L'industrie de la parfumerie utilise largement This compound pour son parfum terreux et camphré. C'est un ingrédient clé dans la création de parfums et il est particulièrement connu pour donner au basilic son arôme caractéristique {svg_6}. La capacité du composé à ajouter de la profondeur et de la complexité aux parfums en fait un incontournable dans la formulation de parfums.

Sciences de l'environnement

En sciences de l'environnement, This compound fait partie de l'étude des composés organiques volatils (COV) libérés par la végétation. Ces COV jouent un rôle crucial dans la chimie atmosphérique et l'écologie des écosystèmes forestiers {svg_7}. La compréhension de l'émission et de l'impact de ces composés est essentielle pour la surveillance environnementale et le développement de stratégies d'atténuation de la pollution.

Mécanisme D'action

Target of Action

Alpha-Fenchol is a naturally occurring bicyclic monoterpenoid It’s known that monoterpenoids, the class of compounds to which this compound belongs, interact with a variety of biological targets, including cellular membranes, ion channels, and enzymes .

Mode of Action

They can also bind to specific sites on proteins, modulating their activity .

Biochemical Pathways

This compound is part of the monoterpenoid biosynthetic pathway, which is known to occur mainly through the methyl-eritritol-phosphate (MEP) pathway in the plastids . Monoterpenoids are synthesized from fermentative sugars through heterologously reconstructing monoterpenoid biosynthetic pathways in microbes .

Pharmacokinetics

It’s known that the bioavailability of monoterpenoids can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .

Result of Action

The biological functions of this compound are reported to include anti-microbial, insecticidal, anti-inflammatory, anti-cancer, wound healing, analgesic, and neuronal responses . These effects are likely the result of this compound’s interaction with its biological targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can influence the absorption and distribution of this compound in the body .

Analyse Biochimique

Biochemical Properties

Alpha-Fenchol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound interacts with GABA_A receptors, modulating their activity and potentially exerting anxiolytic effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and receptors, leading to changes in their activity. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anxiolytic and anti-inflammatory effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The exact metabolic pathways and their regulation can vary depending on the organism and experimental conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can also be transported by specific transporters and binding proteins . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIHUHQCLTYTSF-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C([C@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041205, DTXSID101014534 | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-13-0, 14575-74-7 | |

| Record name | (-)-α-Fenchol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fenchol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-alpha-Fenchol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FENCHYL ALCOHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ108AQX3M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)